3-Fluorocycloheptan-1-amine

NMDAR Antagonist Neuropharmacology Arylcycloheptylamine

3-Fluorocycloheptan-1-amine (CAS: 1461715-22-9) is a fluorinated cycloheptylamine building block. The seven-membered cycloheptane ring imparts a unique conformational flexibility and pucker profile compared to six-membered cyclohexylamine analogs, enabling distinct receptor binding geometries.

Molecular Formula C7H14FN
Molecular Weight 131.19 g/mol
Cat. No. B13303398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluorocycloheptan-1-amine
Molecular FormulaC7H14FN
Molecular Weight131.19 g/mol
Structural Identifiers
SMILESC1CCC(CC(C1)N)F
InChIInChI=1S/C7H14FN/c8-6-3-1-2-4-7(9)5-6/h6-7H,1-5,9H2
InChIKeySQWDXTXZHJISIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluorocycloheptan-1-amine (CAS 1461715-22-9) for Medicinal Chemistry: Procurement & Differentiation Guide


3-Fluorocycloheptan-1-amine (CAS: 1461715-22-9) is a fluorinated cycloheptylamine building block. The seven-membered cycloheptane ring imparts a unique conformational flexibility and pucker profile compared to six-membered cyclohexylamine analogs, enabling distinct receptor binding geometries [1]. The β-fluorine substitution pattern (relative to the amine) is a key design feature known to modulate amine pKa, metabolic stability, and lipophilicity , thereby distinguishing it from unsubstituted or alpha-fluorinated congeners.

Why 3-Fluorocycloheptan-1-amine Cannot Be Replaced by 2-Fluoro or 4-Fluoro Cycloheptanamine Analogs


The position of the fluorine atom on the cycloheptane ring is not an arbitrary variable; it is a critical determinant of bioactivity and physicochemical properties. In closely related arylcycloheptylamine series, the 3-fluoro substitution yields the highest NMDAR binding affinity in its class, a result not replicated by other positional isomers [1]. Furthermore, systematic studies on saturated heterocyclic amines demonstrate that fluorination patterns alter amine basicity (pKa) and lipophilicity (log P) in a predictable, monotonic fashion . This means swapping the 3-fluoro isomer for a 2-fluoro or 4-fluoro analog [2][3] will inevitably change the compound's protonation state, its interaction with biological targets, and its overall drug-like properties, leading to divergent and unpredictable SAR.

Quantitative Evidence Guide for 3-Fluorocycloheptan-1-amine vs. Analogs


Superior NMDAR Binding Affinity of 3-Fluoro Arylcycloheptylamine vs. 4-Fluoro Isomer

In a direct head-to-head comparison of arylcycloheptylamine analogs, the 3-fluoro-substituted primary amine (compound 6) exhibited unexpectedly high affinity for the PCP binding site of the NMDAR, making it the most potent compound in the series [1]. Its binding affinity (Ki) was in the hundred nanomolar range (10-7 M), whereas the 4-fluoro isomer (compound 3) showed lower affinity [1]. This differential SAR is a key differentiator for programs targeting NMDAR-related pathways.

NMDAR Antagonist Neuropharmacology Arylcycloheptylamine

In Vivo Anticonvulsant Efficacy and Therapeutic Index in MES Model

The 3-fluoro-substituted arylcycloheptylamine (compound 6) demonstrated potent anticonvulsant activity in vivo, a property not reported for unsubstituted cycloheptylamine [1]. It exhibited a median effective dose (ED50) of 13.84 mg/kg in the rat maximal electroshock (MES) test, a standard model for generalized tonic-clonic seizures [1]. Crucially, the compound displayed a protective index (PI) of 3.66, calculated as the ratio of the toxic dose (TD50 for ataxia) to the effective dose (ED50) [1].

Anticonvulsant Maximal Electroshock In Vivo Pharmacology

Modulation of Amine Basicity and Lipophilicity by Fluorination Pattern

Fluorination directly modulates the physicochemical properties of cyclic amines. A systematic study of fluoroalkyl-substituted heterocyclic amines demonstrated that amine basicity (pKa) changes in a monotonic fashion depending on the specific fluorination pattern . While this study did not report data for 3-fluorocycloheptan-1-amine itself, its findings provide a robust class-level inference that the 3-fluoro substitution will lower the pKa of the adjacent amine group and increase its lipophilicity (log P) relative to the parent cycloheptanamine .

Physicochemical Properties pKa Lipophilicity

Enhanced Metabolic Stability and Lipophilicity via Fluorination

Fluorination is a well-established strategy to improve the metabolic stability and lipophilicity of drug candidates. In the context of cycloheptylamines, the introduction of a fluorine atom at the 3-position enhances metabolic stability and lipophilicity compared to the non-fluorinated parent amine [1]. This is a key differentiator for procurement, as the fluorinated compound is designed to overcome the rapid metabolism and poor bioavailability often associated with unsubstituted amines [2].

Metabolic Stability Lipophilicity Drug Design

High-Value Application Scenarios for 3-Fluorocycloheptan-1-amine Based on Evidence


Lead Optimization for Anticonvulsant and Neuroprotective Agents

The 3-fluoro arylcycloheptylamine scaffold (a direct analog) has demonstrated potent anticonvulsant activity (ED50 13.84 mg/kg) and a favorable protective index (PI 3.66) in vivo [1]. 3-Fluorocycloheptan-1-amine is therefore a critical starting material for constructing and exploring this validated, active pharmacophore for CNS drug discovery programs focused on epilepsy and neuroprotection [1].

Design of High-Affinity NMDAR Ligands

The 3-fluoro regioisomer in an arylcycloheptylamine context provides the highest NMDAR binding affinity in its series [1]. 3-Fluorocycloheptan-1-amine serves as the essential cycloheptane core for preparing these high-affinity antagonists. It is an ideal building block for developing novel PET tracers or therapeutic agents targeting the PCP binding site of NMDARs [1].

Synthesis of Acetylcholinesterase (AChE) Inhibitors

Patents claim fluorinated cyclic amines, including those with cycloheptane rings, as potent acetylcholinesterase inhibitors for treating neurodegenerative diseases like Alzheimer's [2][3]. 3-Fluorocycloheptan-1-amine is a key intermediate for synthesizing and diversifying this class of compounds, enabling SAR studies around AChE inhibition [2].

Physicochemical Property Modulation in Drug Discovery

The β-fluorine substitution pattern is a recognized tool for predictably lowering amine pKa and increasing lipophilicity . For research programs requiring fine-tuned ADME properties, 3-fluorocycloheptan-1-amine is a superior choice over non-fluorinated cycloheptylamine or other regioisomers, as it offers a quantifiable starting point for balancing potency with drug-like properties like membrane permeability and solubility .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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